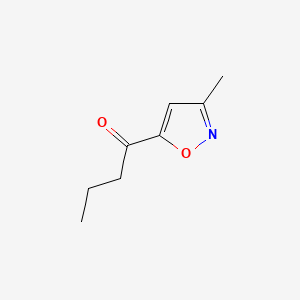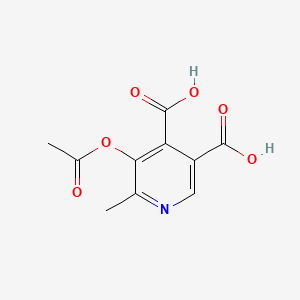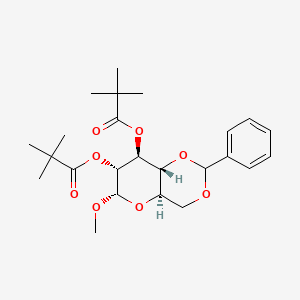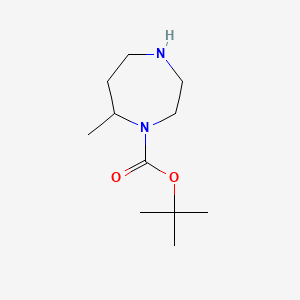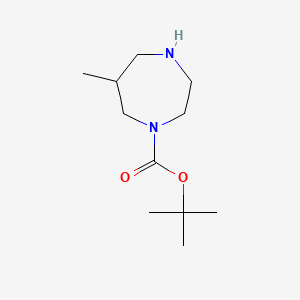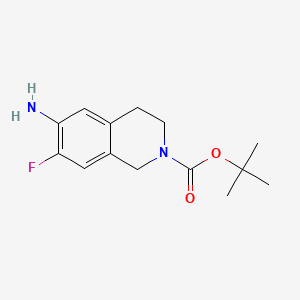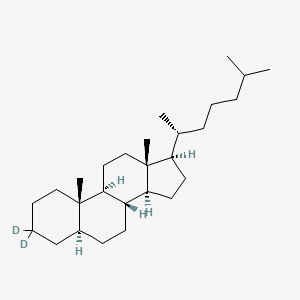
5alpha-Cholestane-3,3-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholestane-3,3-d2 is a deuterium-labeled derivative of 5alpha-Cholestane, a saturated tetracyclic hydrocarbon. This compound is primarily used as an internal standard in various analytical techniques such as gas chromatography and high-performance liquid chromatography. The deuterium labeling at the 3,3 positions makes it particularly useful in studies involving metabolic pathways and the quantification of sterols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholestane-3,3-d2 typically involves the deuteration of 5alpha-Cholestane. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The product is then purified using techniques such as recrystallization and chromatography to obtain the desired purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Cholestane-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholestane derivatives with functional groups such as hydroxyl, ketone, and carboxyl groups.
Reduction: Reduction reactions can convert cholestane derivatives back to the parent hydrocarbon.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cholestane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted cholestane derivatives, which can be further analyzed and characterized using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5alpha-Cholestane-3,3-d2 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in chromatographic analyses to quantify sterol content in various samples.
Biology: Employed in metabolic studies to trace the pathways and transformations of sterols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.
Industry: Applied in the quality control of sterol-containing products such as dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5alpha-Cholestane-3,3-d2 is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows for the precise tracking of the compound through various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with sterols, facilitating the study of their metabolic fate and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Cholestane: The non-deuterated parent compound, used in similar applications but without the isotopic labeling.
Cholestane-3beta,5alpha,6beta-triol: An oxidized derivative with distinct biological activities.
5beta-Cholestane: A stereoisomer with different physical and chemical properties.
Uniqueness
The uniqueness of 5alpha-Cholestane-3,3-d2 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research applications where accurate tracking of metabolic transformations is essential.
Eigenschaften
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-3,3-dideuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-FEFUMSEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
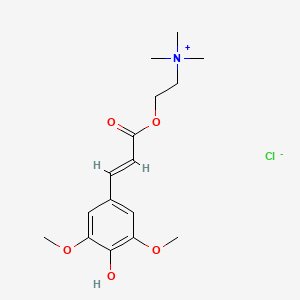
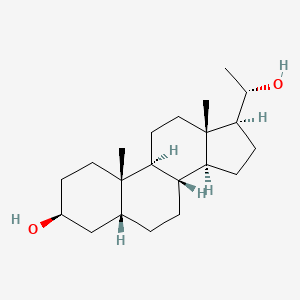
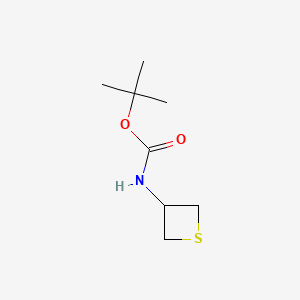
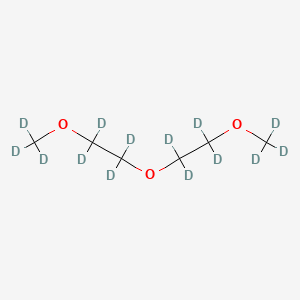
![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)
